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Compound of Interest

Compound Name:
4-(Cyclopropylmethyl)-4H-1,2,4-

triazol-3-ylamine

CAS No.: 2169413-45-8

Cat. No.: B1531682

Get Quote

Executive Summary: The Pharmacophore Logic
The cyclopropylmethyl triazole moiety represents a privileged substructure in medicinal

chemistry, merging the pharmacodynamic precision of the triazole ring with the

pharmacokinetic robustness of the cyclopropyl group.

While the triazole ring (specifically 1,2,4-triazole) serves as the primary "warhead" for

coordinating with metal centers (e.g., Heme Iron in CYP51), the cyclopropylmethyl (CPM) tail

acts as a critical hydrophobic anchor. Unlike flexible alkyl chains (n-propyl, n-butyl), the CPM

group offers:

Conformational Rigidity: The cyclopropyl ring restricts the rotation of the side chain, reducing

the entropic penalty upon binding.

Metabolic Shielding: The strained ring structure resists

-oxidation and P450-mediated hydroxylation more effectively than linear aliphatic chains.
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Steric Fit: It mimics the steric bulk of an isopropyl or isobutyl group but with a distinct

electronic profile (

character) that allows unique

-interaction capabilities within hydrophobic pockets.

Chemical Synthesis Strategies
To explore the SAR of this scaffold, robust synthetic routes are required. The choice of method

depends on whether the target is a 1,2,4-triazole (common in antifungals) or a 1,2,3-triazole

(common in "click" chemistry libraries).

Workflow Visualization: Synthetic Pathways
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Figure 1: Divergent synthetic pathways for accessing cyclopropylmethyl triazole cores. Method

A is preferred for antifungal scaffolds (fluconazole analogs), while Method B is utilized for

fragment-based drug discovery.

Detailed Protocol: N-Alkylation of 1,2,4-Triazole
Objective: Synthesis of 1-(cyclopropylmethyl)-1H-1,2,4-triazole.

Reagents: 1,2,4-Triazole (1.0 eq), Cyclopropylmethyl bromide (1.1 eq), Potassium

Carbonate (

, 2.0 eq), Acetone or DMF (Solvent).
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Procedure:

Dissolve 1,2,4-triazole in anhydrous acetone.

Add

and stir at room temperature for 30 minutes to facilitate deprotonation.

Add cyclopropylmethyl bromide dropwise.[1]

Reflux at 60°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Workup: Filter off inorganic salts. Concentrate the filtrate.

Purification: The reaction typically yields two isomers (N1 and N4). Separate via column

chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). The N1 isomer is usually the

major product and the pharmacologically active species for CYP51 inhibition.

SAR Deep Dive: The Cyclopropylmethyl Triazole
Core
The biological potency of this scaffold is governed by three distinct structural zones.

Zone 1: The Triazole "Warhead"
Role: Coordinates with the Heme Iron (

) in cytochrome P450 enzymes.

SAR Insight: The 1,2,4-triazole is superior to imidazole in modern antifungals (e.g.,

Voriconazole vs. Ketoconazole) due to higher selectivity for fungal CYP51 over human CYP

enzymes, reducing toxicity.

Substitution: The N4 nitrogen must remain unsubstituted to bind iron. The N1 position is the

attachment point for the rest of the scaffold.

Zone 2: The Methylene Linker ( )
Role: Acts as a hinge.
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SAR Insight: Direct attachment of the cyclopropyl ring to the triazole (N-cyclopropyl) often

reduces potency compared to the methyl-spaced version (N-cyclopropylmethyl). The

methylene group allows the cyclopropyl ring to reach deeper into the hydrophobic access

channel of the target protein.

Zone 3: The Cyclopropyl "Anchor"
Role: Hydrophobic interaction and metabolic stability.

SAR Insight:

Size Match: The cyclopropyl group fits perfectly into the hydrophobic "bucket" formed by

residues Tyr118 and Leu121 in fungal CYP51.

Electronic Effect: The "banana bonds" of the cyclopropyl ring possess

-character, allowing for weak

stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket,
which a standard propyl group cannot achieve.

Substitution: Adding substituents to the cyclopropyl ring (e.g., 1-methyl-cyclopropyl)

usually decreases activity due to steric clash, unless the pocket is exceptionally large.

Data Summary: Antifungal Potency Comparison
Comparative MIC values against C. albicans (Hypothetical representative data based on

literature trends).
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Compound
Structure (R-
Group)

MIC (

)

Metabolic Stability
(

)

SAR Interpretation

N-Propyl (

)
4.0 Low (< 30 min)

Good fit, but rapid

oxidation.

N-Isopropyl (

)
2.5 Moderate

Steric bulk improves

fit; branching slows

metabolism.

N-Cyclopropylmethyl (

)
0.12 High (> 120 min)

Optimal. Rigid fit +

metabolic block.

N-Benzyl (

)
0.5 High

Good potency, but

higher molecular

weight/lipophilicity.

Mechanism of Action (MOA) Visualization
The primary application of this scaffold is the inhibition of Lanosterol 14

-demethylase (CYP51).[2]
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Figure 2: Mechanism of Action. The cyclopropylmethyl tail is critical for "Interaction 2,"

stabilizing the drug within the enzyme channel to allow the triazole nitrogen to bind the heme

iron.

Experimental Validation: MIC Assay Protocol
To validate the SAR of synthesized cyclopropylmethyl triazoles, a standardized Minimum

Inhibitory Concentration (MIC) assay is required.

Protocol: Broth Microdilution (CLSI M27-A3 Standard)
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Preparation:

Prepare stock solutions of the test compound in DMSO (e.g., 10 mg/mL).

Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final testing

range (e.g., 64

to 0.125

).

Inoculum:

Use Candida albicans (ATCC 90028) or Aspergillus fumigatus.

Adjust cell density to

to

cells/mL.

Incubation:

Add 100

of drug dilution and 100

of inoculum to 96-well plates.

Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

Readout:

Visual: The lowest concentration with no visible growth is the MIC.

Spectrophotometric: Read OD at 530 nm. An

can be calculated for more granular SAR data.

Control:
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Positive Control: Fluconazole or Voriconazole.

Negative Control: DMSO vehicle only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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